7H-Furo[3,2-f]indole
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Overview
Description
7H-Furo[3,2-f]indole is a heterocyclic compound that features a fused ring system consisting of a furan ring and an indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7H-Furo[3,2-f]indole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a carbonyl compound in the presence of an acid catalyst . Another approach involves the cyclization of bishydrazone derivatives of ethyl pyruvate using polyphosphates as condensing agents .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 7H-Furo[3,2-f]indole undergoes various chemical reactions, including electrophilic substitution, oxidation, and reduction. The positions 3 and 5 on the indole ring are particularly reactive towards electrophilic attack .
Common Reagents and Conditions:
Electrophilic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents. Reactions are typically carried out in the presence of a Lewis acid catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield halogenated or alkylated derivatives of this compound .
Scientific Research Applications
7H-Furo[3,2-f]indole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 7H-Furo[3,2-f]indole exerts its effects is primarily through interactions with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and the derivative of the compound being studied .
Comparison with Similar Compounds
Indole: A simpler structure with a single benzene ring fused to a pyrrole ring.
Furoindole: Compounds with different positions of the furan ring fused to the indole ring.
Pyrroloindole: Compounds where a pyrrole ring is fused to the indole ring instead of a furan ring.
Uniqueness: 7H-Furo[3,2-f]indole is unique due to the specific fusion of the furan ring to the indole ring, which imparts distinct electronic and steric properties.
Properties
CAS No. |
863993-85-5 |
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Molecular Formula |
C10H7NO |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
7H-furo[3,2-f]indole |
InChI |
InChI=1S/C10H7NO/c1-3-11-9-6-10-8(2-4-12-10)5-7(1)9/h1-6,11H |
InChI Key |
WCHDQSFJCXWNCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=CC3=C(C=CO3)C=C21 |
Origin of Product |
United States |
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